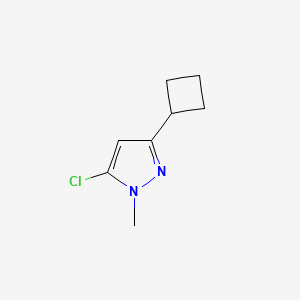
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C₁₄H₁₃FN₂O and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the initial formation of 2-amino-5-fluoropyridine, which is then subjected to further transformations such as acetylation and benzylation . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone.
4-Fluorobenzylamine: Another related compound with similar functional groups.
3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)ethanone: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of both an amino group and a fluorobenzyl group attached to the pyridine ring.
Propiedades
Fórmula molecular |
C14H13FN2O |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
1-[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H13FN2O/c1-9(18)14-13(16)7-11(8-17-14)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,16H2,1H3 |
Clave InChI |
HBMFMTXDRMMQJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)

![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)


![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)


![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)

